4-Bromo-2,3,5,6-tetrachloropyridine
CAS No.: 23995-94-0
Cat. No.: VC8027193
Molecular Formula: C5BrCl4N
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23995-94-0 |
|---|---|
| Molecular Formula | C5BrCl4N |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 4-bromo-2,3,5,6-tetrachloropyridine |
| Standard InChI | InChI=1S/C5BrCl4N/c6-1-2(7)4(9)11-5(10)3(1)8 |
| Standard InChI Key | VKEHZUUPYAGIST-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl |
| Canonical SMILES | C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
4-Bromo-2,3,5,6-tetrachloropyridine is a polyhalogenated aromatic compound with the systematic IUPAC name 4-bromo-2,3,5,6-tetrachloropyridine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 23995-94-0 | |
| Molecular Formula | C₅BrCl₄N | |
| Molecular Weight | 295.8 g/mol | |
| SMILES Notation | C1(=C(C(=C(N=C1Cl)Cl)Cl)Br)Cl | |
| InChI Key | VKEHZUUPYAGIST-UHFFFAOYSA-N |
The compound’s 2D structure features a pyridine ring with bromine at position 4 and chlorine atoms occupying all remaining ortho and para positions. Computational models predict a planar geometry with slight distortions due to steric and electronic effects from the halogen substituents .
Synonyms and Registry Identifiers
Common synonyms include DTXSID20404526 (EPA’s DSSTox identifier) and SCHEMBL11004377 (Synthon-based identifier) . It is cataloged in PubChem under CID 4583573 and is part of the Wikidata database (Q82208778) .
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or toluene, followed by chromatography for high-purity grades . Advanced characterization techniques such as NMR, IR, and mass spectrometry are critical for confirming structural integrity.
Physicochemical Properties
The compound’s low water solubility and high density are consistent with heavily halogenated aromatics, which exhibit strong hydrophobic and lipophilic characteristics .
Chemical Reactivity
Applications in Industry and Research
Pharmaceutical Intermediates
Halogenated pyridines are pivotal in synthesizing bioactive molecules. For instance, bifeprunox, an antipsychotic agent, utilizes tetrachloropyridine derivatives as key intermediates . The bromine atom in 4-bromo-2,3,5,6-tetrachloropyridine offers a handle for further functionalization, enhancing its utility in medicinal chemistry.
Agrochemical Development
Chlorinated pyridines are precursors to herbicides and insecticides. The compound’s stability under environmental conditions makes it suitable for slow-release formulations, though ecological toxicity must be carefully evaluated .
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